molecular formula C24H27N3O3S B2387046 N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide CAS No. 1021217-88-8

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide

Cat. No.: B2387046
CAS No.: 1021217-88-8
M. Wt: 437.56
InChI Key: OISCUNZGMBOXGY-UHFFFAOYSA-N
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Description

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a naphthamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative to form the sulfonylpiperazine intermediate. This intermediate is then reacted with 2-naphthoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide is unique due to its combination of a piperazine ring, sulfonyl group, and naphthamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfonyl group can enhance the compound’s solubility and reactivity, making it more effective in certain applications.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c28-24(22-12-11-20-7-4-5-8-21(20)19-22)25-13-6-18-31(29,30)27-16-14-26(15-17-27)23-9-2-1-3-10-23/h1-5,7-12,19H,6,13-18H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISCUNZGMBOXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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